![molecular formula C14H19N3 B1406138 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole CAS No. 1514204-74-0](/img/structure/B1406138.png)
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole
Overview
Description
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole, or 1-Methyl-4-piperazin-1-ylmethylindole, is an indole compound that is used in a variety of scientific research applications. The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. 1-Methyl-4-piperazin-1-ylmethylindole has a wide range of applications, such as in chemical synthesis, drug design, and biological research.
Scientific Research Applications
Cognitive Disorder Treatment
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole derivatives have been explored for their potential in treating cognitive disorders. Nirogi et al. (2016) synthesized various derivatives as 5-HT6 receptor ligands, with a focus on one lead compound showing potent in vitro binding affinity and good pharmacokinetics, indicating potential for treating cognitive disorders (Nirogi et al., 2016).
Parkinson’s Disease Treatment
A derivative of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole, named KAD22, was designed as a potential dopamine D2 receptor agonist with antioxidant activity for treating Parkinson’s disease. Despite not showing affinity to the dopamine D2 receptor, KAD22 exhibited potent antioxidant properties (Kaczor et al., 2021).
Anti-Tubercular Agents
Compounds involving 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole structures have been synthesized and evaluated for anti-tubercular activity. Naidu et al. (2016) reported that some of these compounds displayed moderate to good anti-tubercular activity and were non-toxic against mouse macrophage cell lines (Naidu et al., 2016).
Sigma Receptors Ligands
Indole-based sigma receptors ligands have been synthesized, including 1-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole, which demonstrated a high affinity for σ1 receptors. This research highlights the potential for applications in cancer therapy (Yarim et al., 2011).
Antibacterial Activities
The antibacterial activities of oxazolidinone-indole carboxylate hybrids, involving a 4-substituted piperazinylphenyloxazolidinone-indole structure, have been investigated. Gong Ping (2008) found that several of these compounds displayed promising antibacterial activity (Gong Ping, 2008).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase .
Pharmacokinetics
A study on similar compounds showed that they exhibited alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds may have good bioavailability.
Result of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they could inhibit viral replication .
properties
IUPAC Name |
1-methyl-4-(piperazin-1-ylmethyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-8-5-13-12(3-2-4-14(13)16)11-17-9-6-15-7-10-17/h2-5,8,15H,6-7,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAUBKRSMZWDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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